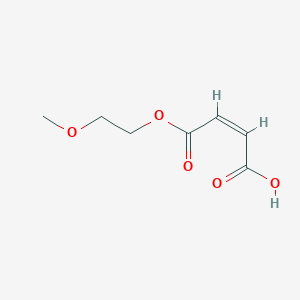

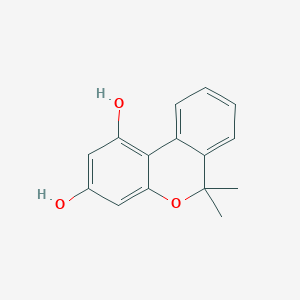

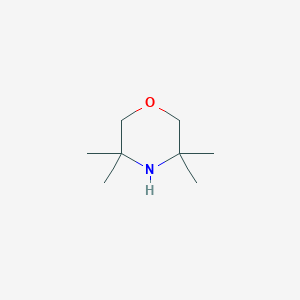

![molecular formula C10H25N3 B091287 1,2-Ethanediamine, N,N'-diethyl-N-[2-(ethylamino)ethyl]- CAS No. 105-93-1](/img/structure/B91287.png)

1,2-Ethanediamine, N,N'-diethyl-N-[2-(ethylamino)ethyl]-

説明

1,2-Ethanediamine, N,N'-diethyl-N-[2-(ethylamino)ethyl]- is a chemical compound that is related to a class of organic compounds known as ethylenediamines. These compounds are characterized by the presence of an ethylene group (-CH2CH2-) linked to two amine (-NH2) groups. The specific compound appears to be a derivative of ethylenediamine with additional ethyl and diethylamino substituents.

Synthesis Analysis

The synthesis of related ethylenediamine derivatives has been explored in various studies. For instance, the synthesis of optically active trisubstituted 1,2-ethylenediamines has been achieved through the addition of Grignard reagents to alpha-amino N-diphenylphosphinoyl ketimines derived from alpha-amino acids. This process results in good yields and high diastereoselectivities, indicating a potential pathway for synthesizing complex derivatives of 1,2-ethanediamine .

Molecular Structure Analysis

The molecular structure of N,N'-diethyl-1,2-ethanediamine complexes has been elucidated through single-crystal X-ray structure analyses. These analyses reveal that the metal atoms in the complexes exhibit distorted octahedral geometries. The equatorial plane is defined by four amine nitrogen atoms, with two isothiocyanato groups in trans axial positions . This structural information is crucial for understanding the reactivity and potential applications of these complexes.

Chemical Reactions Analysis

Chemical reactions involving ethylenediamine derivatives can be quite diverse. For example, the deprotection of aromatic methyl ethers using a related compound, 2-(diethylamino)ethanethiol, has been reported. This method provides an advantage over traditional thiols by allowing the deprotecting reagent and byproduct to be easily extracted into the aqueous phase, resulting in an essentially odorless workup . This suggests that derivatives of 1,2-ethanediamine can be used in synthetic organic chemistry to improve the efficiency and cleanliness of certain reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2-ethanediamine derivatives can be influenced by their substituents. For instance, the complexes of N,N'-diethyl-1,2-ethanediamine with nickel(II) thiocyanate exhibit interesting solid-state behavior, such as thermochromism and phase transitions. These properties are evidenced by the exothermic and endothermic changes observed during heating, which are accompanied by color changes . Such properties are important for the potential application of these compounds in materials science and other fields.

科学的研究の応用

Applications in Fruits and Vegetables Preservation

- Ethylene Inhibition for Quality Maintenance : The use of ethylene inhibitors, such as 1-methylcyclopropene (1-MCP), has been extensively researched for its effects on fruits and vegetables. These studies focus on delaying ripening and senescence, thereby improving the maintenance of product quality post-harvest. Although this research does not directly involve 1,2-Ethanediamine derivatives, it highlights the significant interest in managing ethylene's effects on perishable goods (Watkins, 2006).

Environmental Toxicology and Pharmacology

- Endocrine Disruptors : Certain ethylene-related compounds, like DDT and its metabolite DDE, have been identified as endocrine disruptors in humans and wildlife. These compounds illustrate the broader environmental and health impacts of chemical exposure, underscoring the importance of research into the effects of various ethylene derivatives (Burgos-Aceves et al., 2021).

Material Science

- Brominated Flame Retardants : Research into novel brominated flame retardants, including their occurrence in indoor environments and potential risks, points to the critical role of chemical compounds in fire safety and environmental health. While not directly related to 1,2-Ethanediamine derivatives, this research area demonstrates the diverse applications of specialized chemicals in consumer goods and safety measures (Zuiderveen, Slootweg, & de Boer, 2020).

Biochemical Research and Toxicology

- Metabolism of Halogenated Ethylenes : The study of how chlorinated ethylenes are metabolized, forming various intermediates and by-products, is crucial for understanding the toxicological impact of these compounds. This research provides insight into the complex interactions between chemical compounds and biological systems, which could be relevant to understanding the behavior of related ethanediamine derivatives in organisms (Leibman & Ortiz, 1977).

特性

IUPAC Name |

N,N'-diethyl-N'-[2-(ethylamino)ethyl]ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H25N3/c1-4-11-7-9-13(6-3)10-8-12-5-2/h11-12H,4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICDOTLXZHXEZNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCN(CC)CCNCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H25N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5059327 | |

| Record name | 1,2-Ethanediamine, N,N'-diethyl-N-[2-(ethylamino)ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [MP Biomedicals MSDS] | |

| Record name | N-Ethylbis(2-ethylaminoethyl)amine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19265 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

1,2-Ethanediamine, N,N'-diethyl-N-[2-(ethylamino)ethyl]- | |

CAS RN |

105-93-1 | |

| Record name | N1,N2-Diethyl-N1-[2-(ethylamino)ethyl]-1,2-ethanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Ethanediamine, N1,N2-diethyl-N1-(2-(ethylamino)ethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Ethanediamine, N1,N2-diethyl-N1-[2-(ethylamino)ethyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Ethanediamine, N,N'-diethyl-N-[2-(ethylamino)ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ethylbis(2-ethylaminoethyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.043 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

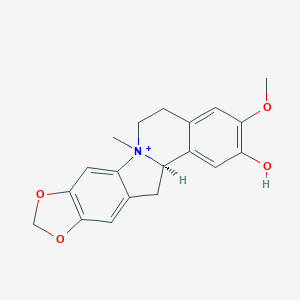

![5-Methylpyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B91213.png)

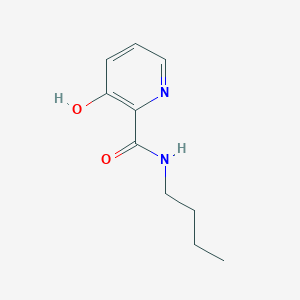

![N,N'-bis[(E)-furan-2-ylmethylideneamino]hexanediamide](/img/structure/B91218.png)

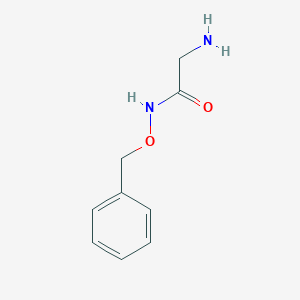

![6-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B91221.png)